

Head-to-Head Comparison: 7-Nitrooxindole vs. VX-680 in Kinase Inhibition

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Compound of Interest

Compound Name: 7-Nitrooxindole

Cat. No.: B1312400

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A direct head-to-head comparison between **7-Nitrooxindole** and VX-680 as kinase inhibitors is not feasible at this time due to a lack of publicly available scientific literature and experimental data on the biological activity of **7-Nitrooxindole** in the context of kinase inhibition.

While the oxindole core structure is a well-established scaffold in the design of kinase inhibitors, with numerous derivatives showing potent anti-cancer activities, specific data for **7-Nitrooxindole** regarding its target kinases, inhibitory concentrations (IC₅₀ values), and cellular effects have not been reported in peer-reviewed publications.

In contrast, VX-680 (also known as Tozasertib or MK-0457) is a well-characterized, potent, and selective small-molecule inhibitor of the Aurora kinases. Extensive preclinical and clinical research has detailed its mechanism of action, cellular effects, and anti-tumor efficacy.

This guide provides a comprehensive overview of the available experimental data for VX-680, presented for researchers, scientists, and drug development professionals.

VX-680: A Profile of a Pan-Aurora Kinase Inhibitor

VX-680 is a powerful inhibitor of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.^[1] Its potent activity against these kinases leads to cell cycle arrest and apoptosis in a wide range of human tumor cell types.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for VX-680's inhibitory activity and cellular effects.

Table 1: VX-680 Kinase Inhibition Profile

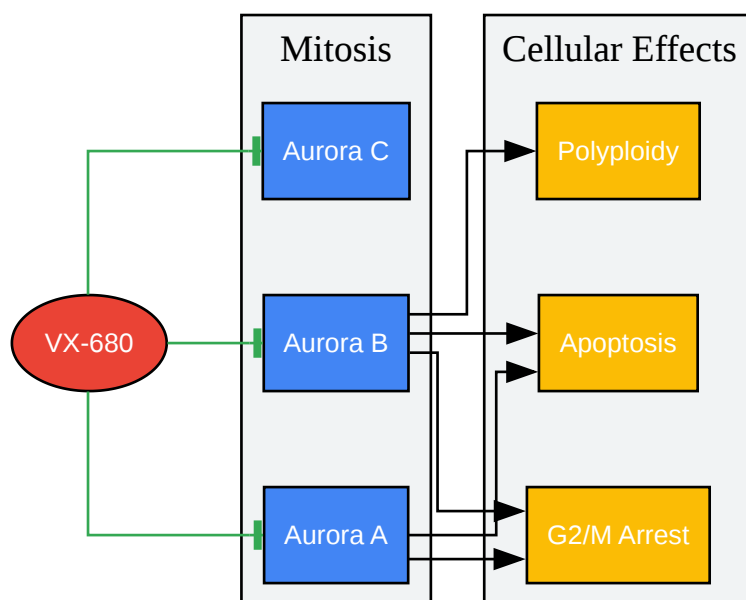
Target Kinase	Inhibition Constant (Ki)	IC50	Notes
Aurora A	0.6 nM[2]	-	High affinity and selectivity.[3]
Aurora B	18 nM[2]	-	Potent inhibitor.[3]
Aurora C	4.6 nM[2]	-	Strong inhibition.[3]
FLT-3	-	-	Also exhibits affinity for FLT-3.[3]
Abl	-	-	Also exhibits affinity for Abl.[3]

Table 2: Cellular Effects of VX-680

Cell Line	Assay Type	IC50	Observed Effects
Various human tumor cell lines	Cell Proliferation	-	Blocks cell-cycle progression and induces apoptosis.[1]
HeLa	Cytotoxicity	Time-dependent	Increased efficacy when formulated in PLA-TPGS nanoparticles.[4]
HUAEC (endothelial cells)	Viability (MTT assay)	0.04 $\mu\text{mol/L}$	Inhibits endothelial cell growth.[5]
HLMVEC (endothelial cells)	Viability (MTT assay)	0.46 $\mu\text{mol/L}$	Inhibits endothelial cell growth.[5]
A-498 and Caki-1 (ccRCC cells)	Cell Cycle Analysis	-	G2/M phase arrest and polyploidy.[5]
A-498 and Caki-1 (ccRCC cells)	Apoptosis Assay	-	Increased apoptosis. [5]

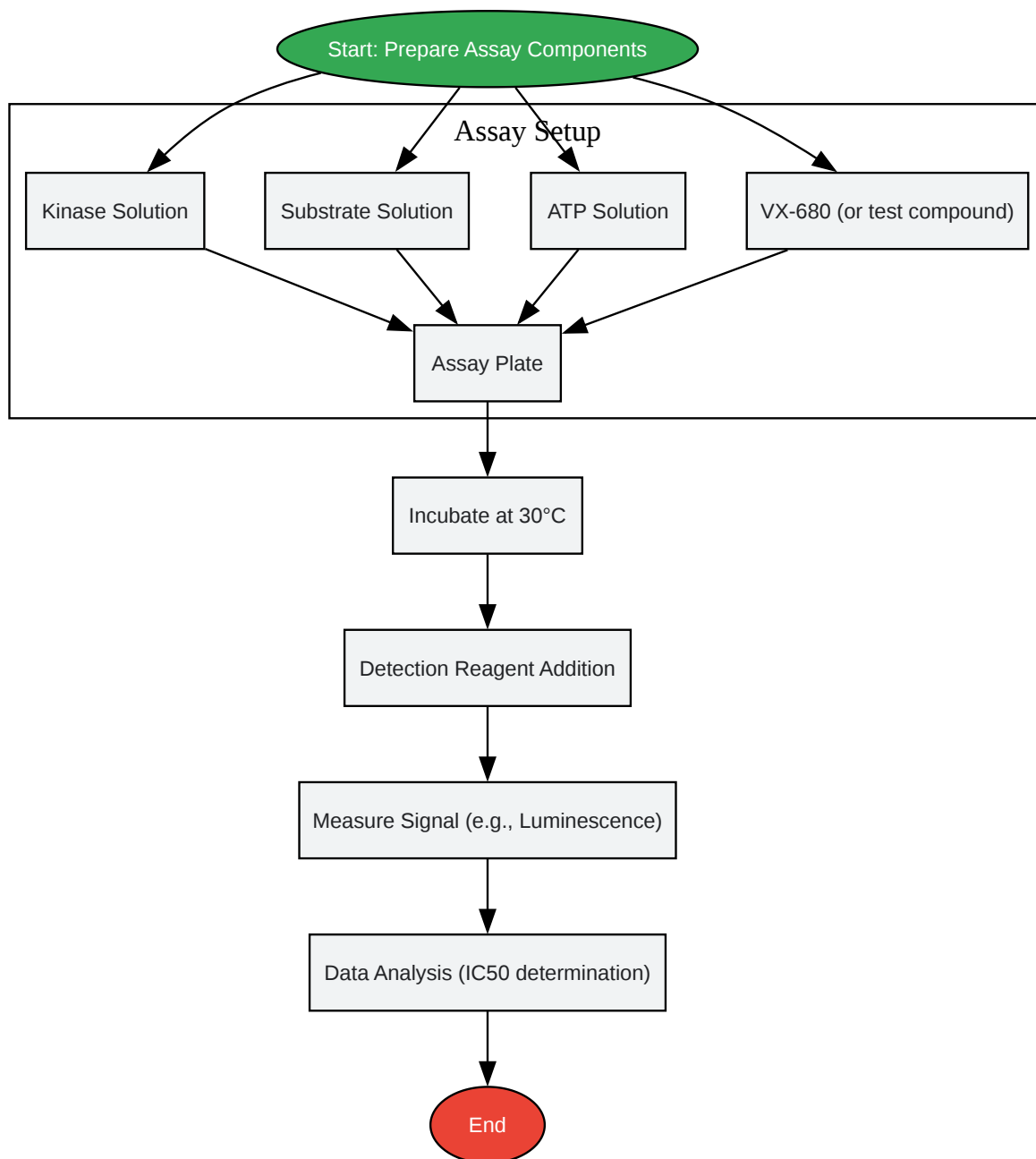
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathway targeted by VX-680 and a typical experimental workflow for a kinase inhibition assay.



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Caption: VX-680 inhibits Aurora kinases, leading to cell cycle arrest and apoptosis.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to characterize VX-680.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC₅₀ or K_i value of VX-680 against a target kinase (e.g., Aurora A).

Materials:

- Recombinant human Aurora A kinase
- Biotinylated peptide substrate
- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂)
- VX-680 (dissolved in DMSO)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of VX-680 in DMSO.
- Add the kinase, peptide substrate, and VX-680 dilutions to the wells of the assay plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.

- Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
- Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
- Plot the luminescence signal against the logarithm of the VX-680 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

Objective: To determine the effect of VX-680 on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa)
- Complete cell culture medium
- VX-680
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of VX-680 and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To assess the effect of VX-680 on cell cycle progression.

Materials:

- Cancer cell line
- Complete cell culture medium
- VX-680
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 70% ethanol)
- Propidium iodide (PI) staining solution containing RNase A
- Flow cytometer

Procedure:

- Culture cells and treat them with VX-680 or a vehicle control for a specified time.
- Harvest the cells by trypsinization and wash them with PBS.

- Fix the cells in ice-cold 70% ethanol and store them at -20°C.
- On the day of analysis, wash the cells with PBS and resuspend them in the PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

The Oxindole Scaffold in Kinase Inhibition

The oxindole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, including a wide range of protein kinases.[5][6] This structural motif is found in several approved and investigational kinase inhibitors. The versatility of the oxindole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][7][8] While specific data for **7-Nitrooxindole** is not available, its chemical structure suggests it belongs to a class of compounds with the potential for kinase inhibitory activity, warranting further investigation.

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